molecular formula C6H5MgO4P B14517807 magnesium;phenyl phosphate CAS No. 62698-52-6

magnesium;phenyl phosphate

Katalognummer: B14517807
CAS-Nummer: 62698-52-6
Molekulargewicht: 196.38 g/mol
InChI-Schlüssel: JGIZKLDQCIOYLH-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Magnesium phenyl phosphate is an organophosphorus compound that consists of a magnesium ion coordinated to a phenyl phosphate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Magnesium phenyl phosphate can be synthesized through the reaction of phenyl phosphoric acid with magnesium hydroxide. The reaction typically occurs in an aqueous medium and involves the neutralization of the acid by the base, resulting in the formation of magnesium phenyl phosphate and water: [ \text{H}_3\text{PO}_4 + 3\text{Mg(OH)}_2 \rightarrow \text{Mg}_3(\text{PO}_4)_2 + 6\text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of magnesium phenyl phosphate may involve similar neutralization reactions but on a larger scale. The choice of reactants and conditions can vary depending on the desired purity and yield of the product. Common magnesium sources include magnesium chloride, magnesium sulfate, and magnesium nitrate, while phenyl phosphate can be derived from phenol and phosphoric acid.

Analyse Chemischer Reaktionen

Types of Reactions

Magnesium phenyl phosphate undergoes various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form quinones.

    Reduction: Reduction of the phenyl group can lead to the formation of hydroquinones.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or sulfuric acid.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted phenyl phosphates depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Magnesium phenyl phosphate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential role in enzyme catalysis and as a model compound for understanding phosphate metabolism.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in biodegradable implants.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of magnesium phenyl phosphate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a cofactor for enzymes that catalyze phosphate transfer reactions. The magnesium ion plays a crucial role in stabilizing the transition state and facilitating the transfer of the phosphate group. Additionally, the phenyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Magnesium phosphate
  • Phenyl phosphate
  • Calcium phenyl phosphate

Comparison

Magnesium phenyl phosphate is unique due to the presence of both magnesium and phenyl groups, which confer distinct chemical and biological properties. Compared to magnesium phosphate, it has enhanced reactivity due to the aromatic phenyl group. In contrast to phenyl phosphate, the presence of magnesium provides additional stability and coordination capabilities. Calcium phenyl phosphate, while similar, has different solubility and bioavailability properties due to the presence of calcium instead of magnesium.

Conclusion

Magnesium phenyl phosphate is a versatile compound with a wide range of applications in scientific research and industry. Its unique combination of magnesium and phenyl groups makes it a valuable reagent and model compound for studying phosphate chemistry and biology. Further research into its properties and applications may uncover new uses and enhance our understanding of its role in various processes.

Eigenschaften

CAS-Nummer

62698-52-6

Molekularformel

C6H5MgO4P

Molekulargewicht

196.38 g/mol

IUPAC-Name

magnesium;phenyl phosphate

InChI

InChI=1S/C6H7O4P.Mg/c7-11(8,9)10-6-4-2-1-3-5-6;/h1-5H,(H2,7,8,9);/q;+2/p-2

InChI-Schlüssel

JGIZKLDQCIOYLH-UHFFFAOYSA-L

Kanonische SMILES

C1=CC=C(C=C1)OP(=O)([O-])[O-].[Mg+2]

Verwandte CAS-Nummern

701-64-4 (Parent)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.